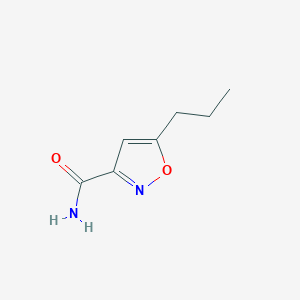

5-Propylisoxazole-3-carboxamide

Description

The Enduring Significance of the Isoxazole (B147169) Scaffold

The isoxazole nucleus is a versatile building block that imparts a range of desirable physicochemical properties to molecules, including metabolic stability and favorable target-binding interactions. researchgate.netipinnovative.comrsc.org This has led to its incorporation into a wide array of compounds demonstrating significant therapeutic and practical applications.

In medicinal chemistry , the isoxazole scaffold is a key pharmacophore in several commercially successful drugs. nih.govnih.gov Its derivatives have been shown to exhibit a broad spectrum of biological activities, including:

Antimicrobial: The isoxazole ring is a central feature in antibiotics such as sulfamethoxazole (B1682508) and cloxacillin, which are vital in combating bacterial infections. nih.gov

Anti-inflammatory: The COX-2 inhibitor valdecoxib, used to treat arthritis, contains an isoxazole core, highlighting its role in modulating inflammatory pathways. nih.gov

Anticancer: Numerous isoxazole derivatives have been investigated for their antiproliferative effects against various cancer cell lines. nih.gov

Antiviral, Anticonvulsant, and Neuroprotective: The versatility of the isoxazole scaffold extends to the development of agents targeting viral infections, neurological disorders like epilepsy, and neurodegenerative diseases. ipinnovative.comrsc.org

In the field of agrochemicals , isoxazole derivatives have proven to be effective as:

Herbicides: Compounds like isoxaflutole (B1672639) are used to control weed growth in crops by inhibiting essential plant enzymes.

Fungicides and Insecticides: The isoxazole moiety is also present in compounds designed to protect crops from fungal diseases and insect pests. google.com

The continued exploration of isoxazole chemistry promises the development of new and improved therapeutic agents and crop protection solutions. rsc.org

5-Alkylisoxazole-3-carboxamides as Research Compounds

While specific research data on 5-propylisoxazole-3-carboxamide is not extensively available in public-domain scientific literature, its structural motif, the 5-alkylisoxazole-3-carboxamide, is of significant interest in contemporary chemical research. The synthesis of various 5-substituted isoxazole-3-carboxamides is well-documented, typically involving the coupling of a 5-substituted isoxazole-3-carboxylic acid with an appropriate amine. nih.gov

The alkyl group at the 5-position of the isoxazole ring can influence the compound's lipophilicity, steric profile, and metabolic stability, thereby modulating its biological activity. Research on analogous 5-alkylisoxazole-3-carboxamides suggests their potential as modulators of various biological targets. For instance, derivatives with different alkyl or cycloalkyl groups at the 5-position have been explored for their therapeutic potential. nih.gov The investigation of such compounds often involves screening against a panel of biological targets to identify lead compounds for further optimization in drug discovery programs.

The existence of commercially available 5-propylisoxazole-3-carboxylic acid indicates that the necessary precursor for the synthesis of this compound is accessible to the research community, suggesting its potential use as a building block in the synthesis of more complex molecules. sigmaaldrich.comchemimpex.com

A Historical Look at Isoxazole-3-carboxamide (B1603040) Derivatives

The journey of isoxazole-3-carboxamide derivatives in bioactive compound development has its roots in the broader exploration of the isoxazole scaffold, which began in the early 20th century. nih.gov The initial synthesis of isoxazole itself laid the groundwork for the systematic investigation of its derivatives.

The recognition of the isoxazole ring as a "bioisostere" for other functional groups, capable of mimicking their spatial and electronic properties while offering improved pharmacological profiles, was a significant milestone. This concept fueled the incorporation of the isoxazole-3-carboxamide moiety into a variety of molecular frameworks.

Early research into bioactive isoxazole-3-carboxamides focused on their antimicrobial properties, leading to the development of sulfa drugs containing the isoxazole ring. In the mid to late 20th century, the scope of investigation broadened to include other therapeutic areas. For example, the discovery of the anti-inflammatory properties of certain isoxazole derivatives paved the way for the development of non-steroidal anti-inflammatory drugs (NSAIDs).

More recent history has seen the application of high-throughput screening and computational modeling to design and synthesize isoxazole-3-carboxamide derivatives with high potency and selectivity for specific biological targets, such as enzymes and receptors involved in cancer, inflammation, and infectious diseases. nih.govnih.gov This has led to the identification of numerous lead compounds, some of which have entered clinical trials.

The following table provides a brief overview of the historical development of key isoxazole-containing compounds:

| Decade of Discovery/Development | Key Compound Class/Example | Significance |

| 1950s-1960s | Sulfisoxazole, Oxacillin | Establishment of isoxazoles as important antibacterial agents. |

| 1980s | Leflunomide | Development of isoxazole-based disease-modifying antirheumatic drugs. |

| 1990s | Valdecoxib | Introduction of isoxazole-containing selective COX-2 inhibitors for inflammation. |

| 2000s-Present | Various research compounds | Exploration of isoxazole-3-carboxamides as anticancer, antiviral, and neuroprotective agents through modern drug discovery techniques. nih.gov |

The rich history of isoxazole-3-carboxamide derivatives underscores their enduring importance in the quest for novel and effective therapeutic and agrochemical agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

5-propyl-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C7H10N2O2/c1-2-3-5-4-6(7(8)10)9-11-5/h4H,2-3H2,1H3,(H2,8,10) |

InChI Key |

AGQNEQMLSKHZEO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=NO1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Propylisoxazole 3 Carboxamide and Its Analogues

General Synthetic Routes to Isoxazole-3-carboxamide (B1603040) Core Structures

The assembly of the isoxazole-3-carboxamide framework typically involves a two-stage process: the synthesis of a stable isoxazole-3-carboxylic acid intermediate, followed by an amidation reaction.

1,3-Dipolar Cycloaddition Reactions in Isoxazole (B147169) Ring Formation

A primary and highly effective method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction. This reaction involves the combination of a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) to form the five-membered heterocyclic ring. kuey.net

Nitrile oxides are often unstable and are typically generated in situ from more stable precursors like aldoximes or hydroximinoyl chlorides. For instance, the dehydrohalogenation of a hydroximinoyl chloride with a base, or the oxidation of an aldoxime using reagents like N-chlorosuccinimide (NCS), yields the reactive nitrile oxide intermediate. nih.gov This intermediate then readily undergoes cycloaddition with an appropriately substituted alkyne.

The reaction is highly regioselective, meaning the orientation of the dipole and dipolarophile controls the substitution pattern on the resulting isoxazole ring. For the synthesis of 3,5-disubstituted isoxazoles, the reaction between a terminal alkyne and a nitrile oxide is a common and reliable strategy. nih.gov Various catalysts, such as copper(I), can be employed to enhance the reaction rate and control regioselectivity, particularly in what is known as the "click chemistry" approach. nih.gov Modern synthetic methods, including microwave-assisted synthesis and solvent-free mechanochemistry, have also been applied to improve reaction efficiency and align with green chemistry principles. kuey.net

Amidation Reactions for Carboxamide Moiety Introduction

Once the isoxazole-3-carboxylic acid core is formed, the carboxamide group is introduced through an amidation reaction. This involves coupling the carboxylic acid with a primary or secondary amine. There are two principal approaches for this transformation:

Use of Coupling Agents: A common and mild method involves the activation of the carboxylic acid with a coupling agent to form a reactive intermediate, which is then readily attacked by the amine. A widely used combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (B26582) (HOBt). A catalytic amount of a base, such as 4-Dimethylaminopyridine (DMAP) or triethylamine (B128534) (TEA), is often included to facilitate the reaction. nih.govnih.gov This one-pot procedure is popular due to its operational simplicity and generally good yields. nih.gov

Conversion to Acyl Chloride: A more traditional, two-step method involves converting the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.govnih.govresearchgate.net The resulting isoxazole-3-carbonyl chloride is then reacted with the desired amine, often in the presence of a base like pyridine (B92270) or triethylamine to neutralize the HCl byproduct, to yield the final carboxamide. researchgate.net

Specific Synthetic Approaches to 5-Propylisoxazole-3-carboxamide

The synthesis of the title compound, this compound, follows the general strategies outlined above, utilizing a specific set of precursors.

Synthesis from 5-Propyl-isoxazole-3-carboxylic Acid

The most direct route to this compound involves the amidation of its corresponding carboxylic acid, 5-Propyl-isoxazole-3-carboxylic acid . This key intermediate is a known compound that can be synthesized or obtained commercially. chemimpex.comsigmaaldrich.com The presence of the propyl group at the 5-position dictates that the initial 1,3-dipolar cycloaddition would involve a propyl-substituted dipolarophile, such as 1-pentyne.

Step 1 (Isoxazole Formation): A 1,3-dipolar cycloaddition between a nitrile oxide bearing a carboxylate or a masked carboxylate group (e.g., an ester) and 1-pentyne. Subsequent hydrolysis of the ester, if used, would yield 5-Propyl-isoxazole-3-carboxylic acid.

Step 2 (Amidation): The resulting 5-Propyl-isoxazole-3-carboxylic acid is then reacted with ammonia (B1221849) or an ammonia equivalent to form this compound. This can be achieved using the coupling agent or acyl chloride methods described previously. nih.govnih.gov

Optimization of Reaction Conditions for Yield and Purity

Optimizing the synthesis of this compound, particularly the amidation step, is crucial for maximizing yield and ensuring high purity. Key parameters that can be adjusted include the choice of reagents, solvent, temperature, and reaction time. nih.gov

For the coupling agent method, screening different combinations of activators (e.g., EDC, HOBt, HATU) and bases (e.g., TEA, DIPEA, DMAP) can significantly impact the reaction's efficiency. The choice of solvent is also critical; aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are commonly used. nih.govnih.gov The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. nih.gov

Purification of the final product is typically achieved through techniques such as recrystallization or column chromatography on silica (B1680970) gel. nih.gov The progress of the reaction and the purity of the product are monitored using methods like Thin-Layer Chromatography (TLC). nih.govnih.gov

The following table illustrates how reaction parameters can be varied for optimization:

| Parameter | Options | Rationale for Variation |

| Coupling System | EDC/HOBt, HATU, SOCl₂/Pyridine | Efficiency, cost, and compatibility with other functional groups vary. |

| Base | Triethylamine (TEA), DIPEA, DMAP | Influences reaction rate and minimizes side reactions. DMAP can act as a catalyst. |

| Solvent | DCM, THF, DMF | Solubilizes reactants and can affect reaction kinetics. |

| Temperature | 0 °C to reflux | Controls reaction rate versus selectivity and stability of intermediates. |

| Reaction Time | 2 to 48 hours | Monitored by TLC to ensure completion without product degradation. |

Preparation of Structurally Related Isoxazole Carboxamide Derivatives and Analogues

The synthetic methodologies used for this compound are highly adaptable for creating a wide array of structurally related analogues. By varying the substitution on the isoxazole ring and the nature of the amine used in the amidation step, diverse libraries of compounds can be generated. nih.govnih.gov

For example, by starting with different terminal alkynes in the cycloaddition step, analogues with various substituents at the 5-position (e.g., methyl, phenyl) can be produced. researchgate.net Similarly, using different substituted anilines or aliphatic amines in the final amidation step leads to a wide range of N-substituted isoxazole-3-carboxamides. nih.govnih.gov These derivatives are often synthesized for structure-activity relationship (SAR) studies in drug discovery programs. nih.gov

The table below presents examples of structurally related isoxazole carboxamide derivatives found in the literature, highlighting the versatility of the synthetic routes.

| Compound Name | R1 (at C5) | R2 (Amide Substituent) | Reference |

| N-(3-chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide | 4-fluoro-3-hydroxyphenyl | 3-chloro-2-methylphenyl | nih.gov |

| 5-methyl-N-phenylisoxazole-3-carboxamide | methyl | phenyl | researchgate.net |

| 3-(2-Hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide | methyl | 2-methoxyphenyl | nih.gov |

| 5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide | 3-hydroxyphenyl | 3,4,5-trimethoxyphenyl | nih.gov |

| 5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide | phenyl | 4-(trifluoromethoxy)phenyl | nih.gov |

| Note: These examples are isoxazole-4-carboxamides but illustrate the same synthetic principles of varying substituents. |

Strategies for Alkyl Chain Modifications at the 5-Position

A prevalent and highly effective strategy involves the condensation reaction between an α,β-unsaturated ketone and hydroxylamine (B1172632). researchgate.net In this approach, the structure of the resulting 5-substituted isoxazole is directly dictated by the choice of the starting ketone. For instance, to obtain analogues of this compound with varying alkyl chains at the 5-position, one would start with different α,β-unsaturated ketones. The general scheme for this reaction allows for a broad spectrum of alkyl groups to be incorporated.

Another powerful method for the regioselective synthesis of 3,5-disubstituted isoxazoles, which can be adapted for alkyl chain modification, is a one-pot reaction sequence. nih.gov This process begins with the reaction of a terminal alkyne with an aldehyde in the presence of n-butyllithium (n-BuLi). The resulting intermediate is then treated with molecular iodine and subsequently with hydroxylamine to yield the desired 3,5-disubstituted isoxazole. nih.gov By selecting different terminal alkynes, a variety of alkyl groups can be introduced at the 5-position.

The following table summarizes the relationship between the starting materials and the resulting 5-alkylisoxazole derivative for these methods.

| Starting Material 1 | Starting Material 2 | Resulting 5-Substituent |

| α,β-Unsaturated Ketone | Hydroxylamine | Varied Alkyl Groups |

| Terminal Alkyne | Aldehyde/Hydroxylamine | Varied Alkyl Groups |

These synthetic routes provide a robust platform for creating a library of 5-alkylisoxazole-3-carboxamide analogues, which is essential for structure-activity relationship studies.

Diversification of Amide Substituents (e.g., N,N-dicyclohexyl)

The amide group at the 3-position of the isoxazole ring represents another key site for structural variation. The synthesis of diverse amide analogues, including the sterically hindered N,N-dicyclohexyl derivative, is typically achieved through the coupling of a 5-propylisoxazole-3-carboxylic acid with a primary or secondary amine.

This transformation is commonly facilitated by a range of coupling agents that activate the carboxylic acid, enabling its reaction with the amine. growingscience.comcbijournal.com One of the most established and widely used coupling agents for this purpose is N,N'-dicyclohexylcarbodiimide (DCC). orgsyn.orgresearchgate.net The reaction of a carboxylic acid with DCC leads to the formation of an O-acylisourea intermediate, which is highly reactive towards nucleophilic attack by an amine. ias.ac.in This process results in the formation of the desired amide and dicyclohexylurea (DCU) as a byproduct, which can be removed by filtration. orgsyn.org

The general applicability of this method allows for the synthesis of a wide array of N-substituted amides. By employing different primary and secondary amines, a diverse library of this compound analogues can be generated. For example, the synthesis of N,N-dicyclohexyl-5-propylisoxazole-3-carboxamide would involve the coupling of 5-propylisoxazole-3-carboxylic acid with dicyclohexylamine (B1670486) in the presence of DCC or a similar coupling agent.

Other modern coupling reagents, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt), can also be employed to facilitate this amide bond formation, often with improved yields and simplified purification procedures. cbijournal.comresearchgate.net

The table below illustrates the components for the diversification of the amide substituent.

| Starting Carboxylic Acid | Amine | Coupling Agent | Resulting Amide Substituent |

| 5-Propylisoxazole-3-carboxylic acid | Dicyclohexylamine | DCC | N,N-dicyclohexyl |

| 5-Propylisoxazole-3-carboxylic acid | Various primary/secondary amines | DCC, EDC/HOBt, etc. | Diversified N-substituents |

Introduction of Aromatic and Heterocyclic Moieties

The incorporation of aromatic and heterocyclic groups into the isoxazole structure can significantly influence its chemical and physical properties. These moieties are most commonly introduced at the 5-position of the isoxazole ring, leading to a wide range of diaryl or aryl-heteroaryl isoxazole derivatives.

One of the primary methods for synthesizing these compounds is through the [3+2] cycloaddition reaction between a nitrile oxide and a substituted alkyne. For instance, the synthesis of 3,4,5-trisubstituted isoxazoles can be achieved by the reaction of an in-situ generated nitrile oxide with an alkynone. nih.gov This method allows for the introduction of aromatic or heterocyclic groups at the 5-position by using an alkyne that bears the desired substituent.

Another effective approach involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in an aqueous medium. This environmentally friendly procedure yields 5-arylisoxazole derivatives without the need for a catalyst. nih.gov Furthermore, the synthesis of 5-substituted isoxazole-3-carboxamides bearing aromatic rings has been reported through the coupling of 5-substituted isoxazole-3-carboxylic acids with substituted anilines using coupling agents like DCC and HOBt. researchgate.net

The following table provides examples of starting materials for the introduction of aromatic and heterocyclic groups.

| Starting Material 1 | Starting Material 2 | Resulting 5-Substituent |

| Nitrile Oxide | Substituted Alkyne | Aromatic/Heterocyclic Group |

| 3-(Dimethylamino)-1-arylprop-2-en-1-one | Hydroxylamine Hydrochloride | Aryl Group |

| 5-Substituted Isoxazole-3-carboxylic acid | Substituted Aniline | Aromatic Group |

Metal-Free Synthetic Methodologies for Isoxazole Scaffold

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. In the context of isoxazole synthesis, this has led to a focus on metal-free approaches to construct the core heterocyclic ring. These methods avoid the use of potentially toxic and expensive metal catalysts.

A cornerstone of metal-free isoxazole synthesis is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. rsc.orgcore.ac.uk Nitrile oxides can be generated in situ from various precursors, such as aldoximes, through oxidation with reagents like N-chlorosuccinimide (NCS). core.ac.uk The subsequent cycloaddition with an alkyne provides the isoxazole ring in a highly regioselective manner. These reactions can often be carried out under mild conditions, and in some cases, in green solvents like water. beilstein-journals.org

For example, a one-pot, three-step synthesis of 3,5-disubstituted isoxazoles has been developed using a deep eutectic solvent (DES) as the reaction medium. This process involves the formation of an oxime from an aldehyde and hydroxylamine, followed by chlorination with NCS to generate a hydroximinoyl chloride, and finally, cycloaddition with an alkyne. core.ac.uk

Another metal-free approach involves the reaction of α,β-unsaturated esters with hydroxylamine hydrochloride in a refluxing ethanol (B145695) solution to produce isoxazole-linked esters. rsc.org Furthermore, a cascade reaction of α-azido acrylates with aromatic oximes provides an efficient and straightforward route to 3,4,5-trisubstituted isoxazoles under mild, metal-free conditions. organic-chemistry.org

The table below outlines some of the key features of metal-free isoxazole synthesis.

| Precursor 1 | Precursor 2 | Key Reagents/Conditions | Advantage |

| Aldehyde/Hydroxylamine | Alkyne | NCS, Deep Eutectic Solvent | Metal-free, Green Solvent |

| α,β-Unsaturated Ester | Hydroxylamine Hydrochloride | Refluxing Ethanol | Metal-free |

| α-Azido Acrylate | Aromatic Oxime | Mild Conditions | Metal-free, Cascade Reaction |

These metal-free methodologies not only represent a greener alternative to traditional synthetic routes but also offer a high degree of flexibility for the synthesis of a wide range of substituted isoxazoles.

Chemical Reactivity and Transformational Chemistry of 5 Propylisoxazole 3 Carboxamide Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Isoxazole (B147169) Ring

The isoxazole ring is an electron-deficient aromatic system, which influences its susceptibility to electrophilic and nucleophilic attack. The presence of an alkyl group at the C5 position and a carboxamide group at the C3 position further modulates this reactivity.

Electrophilic Aromatic Substitution:

In general, electrophilic substitution on the isoxazole ring is challenging due to its electron-deficient nature. However, when it does occur, the reaction is highly regioselective, favoring substitution at the C4 position. This is because the carbocation intermediate formed by attack at C4 is the most stable, as it does not place a positive charge adjacent to the electronegative ring oxygen atom.

Common electrophilic substitution reactions applicable to 5-propylisoxazole-3-carboxamide derivatives include halogenation and nitration.

Halogenation: The introduction of a halogen atom at the C4 position can be achieved using various halogenating agents. For instance, iodination can be accomplished using iodine monochloride (ICl), a source of electrophilic iodine. This reaction proceeds under mild conditions and provides a convenient route to 4-iodoisoxazoles, which are valuable intermediates for further functionalization via cross-coupling reactions. nih.gov Bromination and chlorination can also be achieved, though sometimes ring-opening may occur depending on the reaction conditions and the specific substrate.

Nitration: Direct nitration of the isoxazole ring at the C4 position can be carried out using a mixture of nitric acid and trifluoroacetic anhydride. nih.gov This method provides a pathway to introduce a nitro group, which can serve as a handle for further chemical modifications.

Table 1: Examples of Electrophilic Substitution Reactions on Isoxazole Derivatives

| Reaction Type | Reagent(s) | Position of Substitution | Product Type | Reference |

| Iodination | ICl | C4 | 4-Iodoisoxazole | nih.gov |

| Nitration | HNO₃ / (CF₃CO)₂O | C4 | 4-Nitroisoxazole | nih.gov |

| Chlorination | N-Chlorosuccinimide (NCS) | C4 | 4-Chloroisoxazole | nih.gov |

| Bromination | N-Bromosuccinimide (NBS) | C4 | 4-Bromoisoxazole | nih.gov |

Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient character of the isoxazole ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at an activated position. For derivatives of this compound, the C5 position is activated by the ring nitrogen and the C3-carboxamide group. If a suitable leaving group, such as a nitro group, is present at C5 instead of the propyl group, a wide range of nucleophiles can displace it.

An efficient protocol for the SNAr of 5-nitroisoxazoles has been developed, allowing for the introduction of various oxygen, nitrogen, and sulfur nucleophiles. researchgate.netnih.gov This reaction proceeds smoothly under mild conditions and demonstrates the utility of the SNAr reaction in functionalizing the C5 position of the isoxazole ring. researchgate.netnih.gov This methodology provides a powerful tool for creating diverse libraries of 5-substituted isoxazole derivatives. The reaction is generally regioselective, with nucleophilic attack occurring exclusively at the C5 position. researchgate.net

Transformations of the Carboxamide Functional Group

The carboxamide group at the C3 position of this compound is a versatile functional handle that can be converted into several other important chemical moieties. These transformations are crucial for structure-activity relationship (SAR) studies and for fine-tuning the physicochemical properties of lead compounds.

Hydrolysis to Carboxylic Acid: The primary carboxamide can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically requiring elevated temperatures. researchgate.netmdpi.com For example, refluxing with aqueous acid (like HCl) or base (like NaOH) will yield 5-propylisoxazole-3-carboxylic acid. researchgate.net Heterogeneous catalysts, such as niobium(V) oxide (Nb₂O₅), have also been shown to effectively catalyze the hydrolysis of amides to carboxylic acids. researchgate.net

Dehydration to Nitrile: The dehydration of the primary carboxamide group provides a direct route to the corresponding nitrile, 5-propylisoxazole-3-carbonitrile. This transformation can be achieved using various dehydrating agents. A common and effective method involves the use of cyanuric chloride in the presence of an N,N-disubstituted formamide (B127407) like DMF. researchgate.net Other reagents such as phosphorus pentoxide (P₄O₁₀) or oxalyl chloride/triethylamine (B128534) with a catalytic amount of triphenylphosphine (B44618) oxide can also be employed. nih.govucy.ac.cy

Reduction to Amine: The carboxamide can be reduced to the corresponding primary amine, (5-propylisoxazol-3-yl)methanamine. A variety of reducing agents can accomplish this, with a notable method being the use of a combination of sodium hydride (NaH) and zinc chloride (ZnCl₂). nih.gov

Hofmann Rearrangement: The Hofmann rearrangement offers a method to convert the primary carboxamide into a primary amine with one fewer carbon atom, in this case, 5-propylisoxazol-3-amine. This reaction proceeds through an isocyanate intermediate. medchemexpress.com Effective reagents for this transformation include N-bromoacetamide in the presence of a base like lithium methoxide, or hypervalent iodine species generated in situ from reagents like iodobenzene (B50100) and Oxone. nih.govresearchgate.netnih.gov

Table 2: Key Transformations of the 3-Carboxamide Group

| Transformation | Product Functional Group | Typical Reagent(s) | Reference |

| Hydrolysis | Carboxylic Acid | Aq. HCl or NaOH, heat; Nb₂O₅ | researchgate.netresearchgate.net |

| Dehydration | Nitrile | Cyanuric Chloride/DMF; P₄O₁₀ | researchgate.netnih.gov |

| Reduction | Primary Amine | NaH / ZnCl₂ | nih.gov |

| Hofmann Rearrangement | Primary Amine (demethylenated) | N-Bromoacetamide/Base; PhI/Oxone | researchgate.netnih.gov |

Derivatization for Lead Optimization and Library Generation

The this compound scaffold is a valuable starting point for the generation of large chemical libraries for high-throughput screening and for the subsequent optimization of initial "hit" compounds into viable "lead" candidates in drug discovery programs. Derivatization typically focuses on modifying the substituents at the C5 position of the isoxazole ring and on the nitrogen atom of the C3-carboxamide group.

A common strategy for generating a library of derivatives involves the synthesis of a core intermediate, such as 5-propylisoxazole-3-carboxylic acid, which is then coupled with a diverse panel of amines to generate a library of amides. This approach allows for the systematic exploration of the chemical space around the carboxamide nitrogen. nih.govnih.gov

One prominent example of lead optimization using a similar scaffold is the discovery of diarylisoxazole-3-carboxamides as potent inhibitors of the mitochondrial permeability transition pore (mtPTP). nih.govnih.gov The initial hit compound, 5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide, was systematically modified. nih.gov A library of analogues was synthesized by coupling various isoxazole-3-carboxylic acids with a wide range of substituted anilines. nih.govnih.gov This led to the identification of compounds with picomolar inhibitory activity. nih.gov For example, introducing a fluoro group on the 5-phenyl ring and specific chloro- and methyl-substituents on the N-phenyl ring resulted in a significant enhancement of potency. nih.gov

Similarly, isoxazole-3-carboxamide (B1603040) derivatives have been optimized as TRPV1 antagonists. researchgate.net In this case, optimization of a lead series was achieved by introducing specific polar functionalities at the C4 position of the isoxazole ring and by substituting the carboxamide with motifs like aminocyclohexanol to balance potency and solubility. researchgate.net

The generation of these libraries often employs parallel synthesis techniques to efficiently create a large number of compounds. researchgate.net The general synthetic route involves the initial formation of the isoxazole-3-carboxylic acid core, followed by its conversion to an acid chloride (e.g., using thionyl chloride) and subsequent reaction with a library of primary or secondary amines to form the desired carboxamide derivatives. nih.govnih.gov This robust and versatile synthetic approach enables the exploration of structure-activity relationships, which is essential for the iterative process of lead optimization. nih.gov

Table 3: Example of Derivatization of a Diarylisoxazole-3-carboxamide Scaffold for mtPTP Inhibition

| Compound | R¹ (at C5 of isoxazole) | R² (on N-phenyl of carboxamide) | mtPTP Inhibition EC₅₀ (µM) | Reference |

| Hit Compound (1) | 3-hydroxyphenyl | 3,4,5-trimethoxy | < 0.39 | nih.gov |

| Analogue (60) | 4-fluoro-3-hydroxyphenyl | 3-chloro-2-methyl | Sub-nanomolar | nih.govnih.gov |

| Analogue (63) | 4-fluoro-3-hydroxyphenyl | 5-chloro-2-methyl | Sub-nanomolar | nih.gov |

| Analogue (33) | 3-hydroxyphenyl | 2,6-dimethyl | Enhanced Activity | nih.gov |

| Analogue (54) | 4-fluoro-3-hydroxyphenyl | 5-chloro-2-methylpyridin-3-yl | 0.01 | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Pharmacophoric Features within the 5-Propylisoxazole-3-carboxamide Scaffold

The carboxamide moiety is another critical pharmacophoric feature. It can participate in hydrogen bonding interactions with target proteins, a common feature in many biologically active compounds. The orientation and nature of the substituents on the carboxamide nitrogen can profoundly affect binding affinity and selectivity. Furthermore, the alkyl chain at the 5-position, in this case, a propyl group, contributes to the lipophilicity and steric profile of the molecule, influencing its ability to fit into the binding pockets of target enzymes or receptors. researchgate.net

Impact of Substituents on Biological Activity and Selectivity

The biological activity and selectivity of the this compound scaffold are highly sensitive to the nature and position of various substituents.

Influence of the 5-Propyl Group and its Analogues (e.g., Cyclopropyl)

The substituent at the 5-position of the isoxazole (B147169) ring plays a pivotal role in modulating the biological activity of these compounds. While direct SAR data for the 5-propyl group is often embedded within broader studies, the influence of alkyl and cycloalkyl groups at this position has been investigated. For instance, in the context of herbicidal activity, 5-cyclopropyl-isoxazole-4-carboxamide derivatives have been synthesized and evaluated. nih.gov The cyclopropyl (B3062369) group, being a rigid and conformationally constrained analog of a propyl group, can lead to enhanced binding affinity due to a more favorable entropic contribution upon binding to a target.

| Compound ID | 5-Substituent | N-Substituent | Biological Activity |

| I-05 | Cyclopropyl | Benzyl | Excellent post-emergence herbicidal activity against Echinochloa crusgalli and A. theophrasti at 150 g/ha. nih.gov |

| I-26 | Cyclopropyl | Substituted Benzyl | 100% inhibition against Portulaca oleracea and Abutilon theophrasti at 10 mg/L. nih.gov |

The choice between a flexible alkyl chain like propyl and a rigid cycloalkyl group like cyclopropyl can significantly impact the conformational flexibility of the molecule, thereby influencing its interaction with specific biological targets. The synthesis of both 3-cyclopropyl- and 5-cyclopropyl-isoxazoles has been reported, highlighting the accessibility of these key structural motifs for SAR studies. rsc.org

Role of Carboxamide Substituents

The substituents attached to the carboxamide nitrogen atom are critical determinants of biological activity and selectivity. Variations in these substituents can alter the molecule's polarity, hydrogen bonding capacity, and steric bulk, all of which affect its interaction with a biological target.

In a study of isoxazole-3-carboxamide (B1603040) derivatives as TRPV1 antagonists, the substitution on the carboxamide was crucial for both potency and solubility. researchgate.netnih.gov For instance, the introduction of a (1S, 3R)-3-aminocyclohexanol motif to the carboxamide nitrogen resulted in a favorable balance of these properties. researchgate.netnih.gov This highlights that the carboxamide substituent is not merely a passive linker but an active participant in the pharmacophoric profile of the molecule.

In the context of antitubercular agents, a series of substituted N-phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides were investigated. johnshopkins.edu The nature of the substituent on the N-phenyl ring of the carboxamide was found to be important for activity. For example, compounds with a p-tolylamino group on the thiazole (B1198619) and an N-phenyl or N-(pyridin-2-yl) carboxamide showed high inhibitory activity against Mycobacterium tuberculosis. johnshopkins.edu

| Compound | Carboxamide Substituent | Target | Activity |

| 7a | N-phenyl | M. tuberculosis | MIC90 = 0.125-0.25 µg/mL johnshopkins.edu |

| 8a | N-(pyridin-2-yl) | M. tuberculosis | MIC90 = 0.06-0.125 µg/mL johnshopkins.edu |

These examples underscore the importance of exploring a diverse range of substituents on the carboxamide nitrogen to fine-tune the biological activity of this compound analogs.

Effects of Remote Substitutions on the Core Isoxazole Ring

Substitutions at other positions on the isoxazole ring, such as the 4-position, can also have a profound impact on the molecule's properties and biological activity. The introduction of substituents at the 4-position can alter the electronic nature of the isoxazole ring and influence the orientation of the adjacent 3-carboxamide and 5-propyl groups.

In a series of isoxazole-3-carboxamides developed as TRPV1 antagonists, substitution at the 4-position with specific polar functionalities was a key strategy to improve solubility and physicochemical properties. researchgate.net For example, the introduction of a 4-isopropylmethylamino group led to a compound with clear in vivo efficacy. researchgate.net

Crystallographic and theoretical studies have shown that electron-withdrawing substituents at the 4-position of an isoxazole can increase the polarity of the C4-C5 bond, making the molecule structurally similar to a Michael acceptor. researchgate.net This can influence the reactivity and metabolic stability of the compound. While electrophilic aromatic substitution on the isoxazole ring typically occurs at the 4-position, the rationale behind this regioselectivity is a subject of ongoing investigation. reddit.com

Optimization Strategies for Potency, Selectivity, and Desired Physicochemical Properties

The optimization of lead compounds based on the this compound scaffold involves a multi-parameter approach to enhance potency, selectivity, and drug-like properties. A key strategy is the systematic modification of the substituents at the 5-position, the carboxamide nitrogen, and the 4-position of the isoxazole ring.

For instance, in the development of diarylisoxazole-3-carboxamides as inhibitors of the mitochondrial permeability transition pore, optimization efforts focused on modifying the aryl rings attached to the isoxazole core and the carboxamide nitrogen. nih.gov This led to the identification of potent inhibitors with improved properties.

Furthermore, balancing lipophilicity and solubility is essential for achieving good oral bioavailability. This can be addressed by introducing polar functional groups, as demonstrated by the substitution at the 4-position of the isoxazole ring in the TRPV1 antagonist series. researchgate.net The use of isosteric replacements, where one functional group is replaced by another with similar steric and electronic properties, is another common optimization strategy.

Molecular Mechanisms of Action and Biological Target Identification

Investigation of Specific Molecular Targets

Sphingosine-1-phosphate Receptor 3 (S1P3-R) Agonism and Allosteric Modulation

The 5-propylisoxazole-3-carboxamide scaffold has been identified as a key structure for the agonism of the Sphingosine-1-phosphate Receptor 3 (S1P3-R). Specifically, N,N-Dicyclohexyl-5-propylisoxazole-3-carboxamide was discovered through a high-throughput screening of the Molecular Libraries-Small Molecule Repository (MLSMR) as a promising S1P3-R agonist. nih.govacs.orgnih.gov This discovery has paved the way for the development of potent and selective S1P3-R agonists, which are valuable tools for understanding the receptor's role in cardiovascular, inflammatory, and pulmonary diseases. nih.govnih.gov

Further studies involving rational chemical modifications of the initial hit compound led to the development of derivatives with submicromolar activity and high selectivity over other S1P receptor family members (S1P1, S1P2, S1P4, S1P5). nih.govacs.orgnih.gov Through a combination of ligand competition assays, site-directed mutagenesis, and molecular modeling, it was determined that these compounds act as allosteric agonists. nih.govacs.orgnih.gov This means they bind to a site on the S1P3 receptor that is different from the binding site of the endogenous ligand, sphingosine-1-phosphate (S1P). nih.govacs.org This allosteric binding activates the receptor without competing with S1P, offering a sophisticated mechanism for receptor modulation. nih.govacs.org The development of these selective allosteric agonists provides a valuable pharmacological tool to explore the receptor's function and supports the design of more drug-like S1P3-R modulators. nih.govnih.gov

| Compound/Derivative Name | Target | Activity | Potency/Selectivity |

| N,N-Dicyclohexyl-5-propylisoxazole-3-carboxamide | S1P3-R | Allosteric Agonist | Identified as a promising agonist from HTS. nih.govacs.orgnih.gov |

| N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide | S1P3-R | Allosteric Agonist | Submicromolar activity with high selectivity over S1P1,2,4,5-R. nih.govacs.orgnih.gov |

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a key player in the perception of pain and is a target for analgesic drugs. rawdatalibrary.net While direct studies on this compound are limited, related structures have been associated with TRPV1 modulation. A patent for small molecule inhibitors of the mitochondrial permeability transition pore discloses a derivative, N-(4-Bromophenyl)-5-propylisoxazole-3-carboxamide. ox.ac.uk The patent document cites literature related to TRPV1 modulators, suggesting a potential, though indirect, link between the this compound scaffold and this target. ox.ac.uk

AMPA Receptor Modulation for Analgesic Effects

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical for mediating fast excitatory synaptic transmission in the central nervous system, and their dysregulation is implicated in chronic pain. nih.gov Isoxazole (B147169) carboxamide derivatives have emerged as significant modulators of these receptors, showing potential for non-opioid-based analgesics. nih.gov

Electrophysiological studies on various isoxazole-4-carboxamide derivatives have demonstrated their potent inhibitory effects on AMPA receptor activity. These compounds can profoundly alter the biophysical gating properties of the receptors, including their deactivation and desensitization kinetics. By acting as negative allosteric modulators, these derivatives can reduce the excessive glutamatergic activity associated with neurological disorders. The ability of the isoxazole-carboxamide scaffold to affect both receptor activity and gating properties makes it a promising foundation for developing future treatments for pain management. nih.gov

Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition (e.g., BRD4)

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are epigenetic readers that play a crucial role in regulating gene transcription, making them attractive targets in cancer therapy. The isoxazole motif is recognized as a valuable acetyl-lysine mimic in the design of BET inhibitors. ox.ac.uk

Structural and design studies have shown that the isoxazole ring is a key component in binding to the acetylated lysine (B10760008) (Kac) pocket of BRD4. acs.org For instance, in 3,5-dimethylisoxazole (B1293586) derivatives, the nitrogen atom of the isoxazole ring forms a critical hydrogen bond with the key amino acid residue Asn140 within the binding site. acs.org This interaction anchors the inhibitor in the pocket, while other parts of the molecule can form hydrophobic interactions, effectively blocking the protein's function. acs.org The development of isoxazole azepine scaffolds has led to potent and selective BET inhibitors with suitable properties for in vivo experiments, demonstrating the utility of the isoxazole core in targeting BRD4. nih.gov

SMYD3 Methyltransferase Inhibition

The enzyme SMYD3 (SET and MYND domain-containing protein 3) is a lysine methyltransferase that is overexpressed in numerous cancers, where it plays a role in regulating gene expression to promote cell proliferation. This has made SMYD3 an important target for the development of new anti-cancer therapeutics.

Patent literature reveals that derivatives of this compound are being developed as inhibitors of SMYD proteins, including SMYD3. For example, complex derivatives incorporating the this compound core have been synthesized as part of the effort to create small molecules capable of inhibiting SMYD3 activity. This indicates that the this compound structure is a viable scaffold for designing inhibitors that target the catalytic activity of this oncogenic protein.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, which exist as two primary isoforms (COX-1 and COX-2), are the targets of non-steroidal anti-inflammatory drugs (NSAIDs). The development of selective COX-2 inhibitors is a key strategy to reduce the gastrointestinal side effects associated with older, non-selective NSAIDs.

Research into new isoxazole derivatives has shown that this chemical class possesses significant COX inhibitory activity. In one study, a series of novel isoxazole compounds demonstrated selectivity towards the COX-2 enzyme over COX-1. The inhibitory activity was quantified by determining the half-maximal inhibitory concentration (IC50) values, with some compounds showing potent inhibition of COX-2. The selectivity index (SI), a ratio of the IC50 for COX-1 to COX-2, confirmed a preference for COX-2 inhibition for many of the tested derivatives.

| Compound Series | Target | IC50 (µM) | Selectivity Index (SI) |

| C3 | COX-2 | 0.93 ± 0.01 | 24.26 |

| C5 | COX-2 | 0.85 ± 0.04 | 41.82 |

| C6 | COX-2 | 0.55 ± 0.03 | 61.73 |

| C7 | COX-2 | Not specified | 113.19 |

| C8 | COX-2 | Not specified | 115.43 |

Mechanistic Studies at the Molecular Level

Molecular docking and simulation studies have provided valuable insights into the binding interactions of isoxazole-carboxamide derivatives with their target receptors, particularly the A3AR. These studies have helped to elucidate the specific amino acid residues that are crucial for ligand recognition and binding. For A3AR antagonists, key interactions often involve hydrogen bonding with residues such as Asn250 and π-π stacking interactions with aromatic residues like Phe168 within the binding pocket. nih.gov

The majority of A3AR antagonists, including those based on the isoxazole-carboxamide scaffold, are believed to act as orthosteric binders. This means they bind to the same site as the endogenous ligand, adenosine, and directly compete with it for binding to the receptor. nih.gov Orthosteric antagonists effectively block the receptor and prevent its activation.

In contrast, allosteric modulators bind to a different site on the receptor, known as an allosteric site. nih.gov This binding event can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the effect of the endogenous ligand without directly blocking its binding. While allosteric modulation offers potential advantages in terms of receptor subtype selectivity and a more nuanced regulation of receptor activity, there is currently limited evidence to suggest that this compound or its close analogs act as allosteric modulators of the A3AR. The available data points towards a competitive, orthosteric mechanism of action.

The antagonism of the A3AR by this compound can lead to the modulation of various downstream cellular pathways. A3AR activation is known to be involved in inflammatory processes, and its antagonism can therefore have anti-inflammatory effects. For example, related compounds have been shown to inhibit proinflammatory responses in glial cells. nih.gov

Furthermore, A3ARs are implicated in the regulation of cell proliferation and apoptosis. Overexpression of A3ARs has been observed in several types of cancer cells, and A3AR antagonists have been investigated for their potential to inhibit tumor growth and induce apoptosis. nih.gov The blockade of A3AR signaling by compounds like this compound could potentially interfere with pathways that promote cell survival and proliferation, thereby leading to an anti-cancer effect. However, the specific effects of this compound on DNA synthesis, enzyme activity, and the intricate balance between cell proliferation and apoptosis require further detailed investigation.

Preclinical Biological Evaluation of 5 Propylisoxazole 3 Carboxamide and Analogues

In Vitro Pharmacological Profiling

In vitro pharmacological profiling is a critical step in early drug discovery, helping to identify a compound's mechanism of action, selectivity, and potential off-target effects. nih.govnih.gov Analogues of 5-propylisoxazole-3-carboxamide have been subjected to a wide array of in vitro assays to characterize their biological activities.

High-Throughput Screening (HTS) and Hit Identification

High-throughput screening (HTS) allows for the rapid assessment of large compound libraries to identify "hits"—molecules that interact with a specific biological target. Isoxazole (B147169) amides have been successfully identified as potent inhibitors of SET and MYND Domain-Containing Protein 3 (SMYD3) through HTS campaigns. nih.gov The initial hit compound from one such screen served as the basis for further structure-activity relationship (SAR) optimization, leading to the development of a novel class of potent and selective SMYD3 inhibitors. nih.gov

Receptor Binding Assays and Functional Agonist/Antagonist Characterization

Analogues of this compound have demonstrated the ability to interact with several receptor types, functioning as both antagonists and modulators.

Growth Hormone Secretagogue Receptor (GHS-R) Antagonists : Novel isoxazole carboxamides have been identified as antagonists of the GHS-R (ghrelin receptor). Modifications at the 5-position of the isoxazole ring resulted in analogues with potent binding affinity and functional antagonism at the receptor. One potent analogue was identified as a potential pharmacological tool for in vivo studies. nih.gov

AMPA Receptor Modulators : Isoxazole-4-carboxamide derivatives have been studied for their ability to modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are involved in nociceptive transmission. Electrophysiological studies showed that specific derivatives are potent inhibitors of AMPA receptor activity, reducing peak current amplitudes and altering receptor kinetics. mdpi.com This suggests a potential therapeutic strategy for managing chronic inflammatory pain. mdpi.com

TRPV1 Antagonists : A series of isoxazole-3-carboxamide (B1603040) derivatives have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor in pain signaling. Structure-activity relationship studies focused on understanding how chemical modifications impact binding affinity and potency for the TRPV1 receptor. researchgate.net

Alpha1-Adrenergic Receptor Antagonists : Patent literature describes isoxazolecarboxamide derivatives as alpha1-adrenergic receptor antagonists, which have potential applications in treating conditions like benign prostatic hyperplasia. google.comgoogle.com

Enzyme Inhibition Assays (e.g., COX, SMYD3, HDAC)

The isoxazole carboxamide scaffold has been a fruitful source of inhibitors for several important enzyme targets implicated in various diseases.

Cyclooxygenase (COX) Inhibition : Numerous studies have evaluated isoxazole carboxamide derivatives as inhibitors of COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs. nih.govfrontiersin.org Some analogues show potent and selective inhibition of COX-2, which is desirable for reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.govacs.org For instance, one study identified a compound (A13) with an IC₅₀ of 13 nM for COX-2, demonstrating significant potency and selectivity. nih.gov

SMYD3 Inhibition : Following their identification from HTS, isoxazole amides were optimized to be potent and selective inhibitors of SMYD3, a lysine (B10760008) methyltransferase implicated in RAS-driven cancers. nih.govnih.gov Co-crystal structures have revealed the binding mode of these inhibitors, and further studies have confirmed their ability to inhibit the methylation of SMYD3 substrates. nih.govresearchgate.net

Histone Deacetylase (HDAC) Inhibition : Analogues have been developed as inhibitors of histone deacetylases, particularly HDAC6. nih.govunica.ittandfonline.com Researchers have designed and synthesized HDAC6 inhibitors incorporating a novel 3-hydroxy-isoxazole as a zinc-binding group (ZBG), moving away from potentially toxic hydroxamic acids. nih.govresearchgate.net Some of these compounds inhibit HDAC6 with good potency, with the most active reaching an IC₅₀ of 700 nM. nih.govunica.itresearchgate.net

Table 1: Enzyme Inhibition Data for Isoxazole Carboxamide Analogues

| Compound Class | Target Enzyme | Key Findings | Reference(s) |

|---|---|---|---|

| Phenyl-isoxazole-carboxamides | COX-1 / COX-2 | Compound A13 showed potent inhibition with IC₅₀ values of 64 nM (COX-1) and 13 nM (COX-2). | nih.gov |

| Chloro-fluorophenyl-isoxazole carboxamides | COX-1 / COX-2 | Compound 2a had a good selectivity ratio of 1.44 for COX-2 over COX-1. | eurekaselect.com |

| Isoxazole Amides | SMYD3 | HTS hit optimization led to potent and selective inhibitors. Compound 28 showed an IC₅₀ of 67 nM against SMYD3 methylation of histone H4. | nih.gov |

Cell-Based Assays for Diverse Biological Activities (e.g., anticancer, antimicrobial, antiviral, anti-inflammatory, neuroprotective, antitubercular)

The therapeutic potential of isoxazole carboxamide analogues has been further explored in a variety of cell-based assay systems.

Anticancer Activity : Isoxazole carboxamide derivatives have demonstrated cytotoxic activity against a range of human cancer cell lines. Studies have reported potent to moderate activity against melanoma (B16F1), colon cancer (Colo205, Caco-2), liver cancer (HepG2, Hep3B), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines. nih.govsemanticscholar.orgnih.govresearchgate.net For example, compound 2e was found to be highly active against the B16F1 melanoma cell line with an IC₅₀ of 0.079 µM. nih.govnih.gov Another compound, 2b , was potent against the HeLa cervical cancer cell line with an IC₅₀ of 0.11 µg/ml. eurekaselect.com

Antimicrobial Activity : The antimicrobial properties of this chemical class have been evaluated against various pathogens. kuey.net Analogues have shown activity against Gram-positive bacteria (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli, P. aeruginosa), and fungi (C. albicans). nih.govscholarsresearchlibrary.com In one study, compounds A8 and A9 showed activity against P. aeruginosa and C. albicans with a Minimum Inhibitory Concentration (MIC) of 2.00 mg/ml. nih.gov

Anti-inflammatory Activity : Consistent with their inhibition of COX enzymes, many isoxazole carboxamide derivatives exhibit anti-inflammatory properties in cellular models. kuey.netscholarsresearchlibrary.com

Antitubercular Activity : A significant body of research has focused on developing isoxazole carboxamides as agents against Mycobacterium tuberculosis. Substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides have shown potent growth inhibitory activity against both drug-susceptible and drug-resistant strains of M. tuberculosis with low cytotoxicity. nih.gov Further optimization led to compounds that resist metabolic degradation while maintaining good antitubercular activity. nih.gov Other isoxazole derivatives have also shown substantial inhibition of M. tuberculosis H37Rv with MIC values in the low microgram per milliliter range. nih.govresearchgate.net

Table 2: Cell-Based Activity of Isoxazole Carboxamide Analogues

| Biological Activity | Cell Line / Organism | Key Findings | Reference(s) |

|---|---|---|---|

| Anticancer | B16F1 (Melanoma) | Compound 2e showed potent activity (IC₅₀ = 0.079 µM). | nih.govnih.gov |

| Anticancer | HeLa (Cervical) | Compound 2b was highly potent (IC₅₀ = 0.11 µg/ml). | eurekaselect.com |

| Antibacterial | P. aeruginosa | Compound A8 showed activity at MIC = 2.00 mg/ml. | nih.gov |

| Antifungal | C. albicans | Compound A8 showed activity at MIC = 2.00 mg/ml. | nih.gov |

In Vivo Efficacy Studies in Preclinical Models

Following promising in vitro results, lead compounds are advanced into in vivo models to assess their efficacy in a physiological context.

Efficacy in Animal Models of Inflammatory Pain

Several studies have demonstrated the analgesic and anti-inflammatory potential of isoxazole carboxamide analogues in animal models.

One study reported that an isoxazole-3-carboxamide TRPV1 antagonist was efficacious in a rat model of inflammatory pain following oral administration. researchgate.net In other research, newly synthesized 3-substituted isoxazole-4-carboxamide derivatives were evaluated for their anti-nociceptive potential using acetic acid-induced writhing and hot plate assays in mice. nih.govnih.gov The results indicated that the derivatives possess moderate analgesic potential. nih.govnih.gov Specifically, compounds A3 and B2 were identified as lead molecules for pain management, with their mechanism of action suggested to be independent of opioid receptors. nih.govnih.govresearchgate.net

Table of Mentioned Compounds

| Compound Name/Identifier | Chemical Class |

|---|---|

| This compound | Isoxazole Carboxamide |

| A13 | Phenyl-isoxazole-carboxamide |

| 2a (chloro-fluorophenyl) | Chloro-fluorophenyl-isoxazole carboxamide |

| 28 (SMYD3 inhibitor) | Isoxazole Amide |

| 2e (anticancer) | Phenyl-isoxazole-carboxamide |

| 2b (anticancer) | Chloro-fluorophenyl-isoxazole carboxamide |

| A8 (antimicrobial) | Phenyl-isoxazole-carboxamide |

| A9 (antimicrobial) | Phenyl-isoxazole-carboxamide |

| A3 (analgesic) | 3-substituted isoxazole-4-carboxamide |

| B2 (analgesic) | 3-substituted isoxazole-4-carboxamide |

| Acivicin | Isoxazole derivative |

| Leflunomide | Isoxazole derivative |

| Sulfamethoxazole (B1682508) | Isoxazole derivative |

| Cloxacillin | Isoxazole derivative |

Evaluation in Melanoma Models

While direct preclinical evaluation of this compound in melanoma models is not extensively documented in publicly available literature, research on analogous isoxazole carboxamide derivatives provides significant insights into the potential anti-melanoma activity of this chemical class.

Studies have demonstrated that isoxazole derivatives can exhibit antiproliferative and pro-apoptotic effects in melanoma cell lines. For instance, a preclinical study investigated the antitumor activity of a series of isoxazole derivatives with immunomodulatory properties against melanoma. The findings indicated that the tested compounds possessed antiproliferative activity towards melanoma cells. nih.gov The mechanism of this antitumor activity was linked to the induction of apoptosis in A375 human melanoma cell cultures. nih.gov Furthermore, the study revealed that these compounds could inhibit the migration of tumor cells, suggesting a potential to hinder metastasis. nih.gov

In another study, a series of phenyl-isoxazole-carboxamide derivatives were synthesized and evaluated for their anticancer properties against a panel of cancer cell lines, including the B16F1 melanoma line. researchgate.netproquest.com One of the synthesized compounds, designated as 2e, demonstrated particularly potent activity against B16F1 melanoma cells, with an IC50 value of 0.079 µM, which was comparable to the positive control, Doxorubicin (IC50 = 0.056 µM). proquest.com This highlights the potential for specific isoxazole carboxamide structures to exhibit significant anti-melanoma efficacy.

The table below summarizes the in-vitro cytotoxic evaluation of a selection of isoxazole-carboxamide derivatives against the B16F1 melanoma cell line.

| Compound | B16F1 IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |

| 2a | Broad spectrum activity | 0.056 |

| 2e | 0.079 | 0.056 |

Data sourced from a study on phenyl-isoxazole–carboxamide derivatives. proquest.com

These findings on related isoxazole carboxamides suggest that this compound may warrant further investigation as a potential therapeutic agent for melanoma. The isoxazole-carboxamide scaffold appears to be a promising pharmacophore for the development of novel anti-melanoma drugs.

Assessment of Potential for Other Therapeutic Areas (e.g., cardiovascular, inflammatory, pulmonary diseases)

The therapeutic potential of isoxazole derivatives extends beyond oncology, with preclinical studies suggesting possible applications in cardiovascular, inflammatory, and pulmonary diseases.

Cardiovascular, Inflammatory, and Pulmonary Diseases:

A derivative of the compound of interest, N,N-Dicyclohexyl-5-propylisoxazole-3-carboxamide, has been identified as a potent and selective agonist of the S1P3 receptor. researchgate.netresearchgate.netcolab.wsresearchgate.net The Sphingosine-1-phosphate (S1P) receptor signaling system is crucial in various physiological processes, and modulation of its receptors has therapeutic implications. The S1P3 receptor, in particular, is implicated in cardiovascular, inflammatory, and pulmonary functions. The identification of N,N-Dicyclohexyl-5-propylisoxazole-3-carboxamide as a selective S1P3 receptor agonist provides a valuable pharmacological tool to explore the therapeutic potential of targeting this receptor in related diseases. researchgate.netresearchgate.netcolab.wsresearchgate.net

Inflammatory and Analgesic Potential:

The isoxazole carboxamide scaffold is associated with anti-inflammatory and analgesic properties. Isoxazole derivatives have been shown to possess a broad spectrum of pharmacological activities, including anti-inflammatory effects. scholarsresearchlibrary.comnih.govnih.gov For instance, a study on novel isoxazole carboxamide derivatives demonstrated their anti-inflammatory activity in a carrageenan-induced rat paw edema model. scholarsresearchlibrary.com Compounds with electron-withdrawing groups, such as halogens, exhibited the most significant activity. scholarsresearchlibrary.com

Furthermore, research into 3-substituted-isoxazole-4-carboxamide derivatives has revealed their potential as analgesic agents. nih.gov Some of these compounds displayed moderate analgesic activity in both acetic acid-induced writhing and hot plate assays in mice. nih.gov Docking studies suggested that their mechanism of action might involve non-opioid pathways, potentially through the inhibition of COX-1 and COX-2 enzymes. nih.gov

The table below summarizes the anti-inflammatory activity of a selection of isoxazole carboxamide derivatives.

| Compound Designation | Anti-inflammatory Activity (% inhibition of edema) |

| ISD-1 | Moderate to considerable |

| ISD-2 | Maximum activity |

| ISD-5 | Maximum activity |

| ISD-9 | Maximum activity |

Data from a study on the anti-inflammatory evaluation of novel isoxazole carboxamide derivatives. scholarsresearchlibrary.com

These preclinical findings suggest that this compound and its analogues could be promising candidates for further investigation in the treatment of various inflammatory conditions and pain management.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Analysis

No specific molecular docking studies for 5-Propylisoxazole-3-carboxamide have been reported in the reviewed scientific literature.

Molecular Dynamics Simulations to Investigate Binding Conformations and Stability

There are no published molecular dynamics simulation studies specifically investigating the binding conformations and stability of this compound with any protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

A search of scientific databases yielded no QSAR models developed specifically for or including this compound to predict its biological activity.

Density Functional Theory (DFT) Calculations and Molecular Electrostatic Potential (MEP) Analysis

No dedicated DFT calculations or MEP analysis for this compound have been found in the public domain.

Pharmacophore Modeling and Virtual Screening

There is no available literature on pharmacophore models derived from or used for the virtual screening of this compound.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, APT-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 5-Propylisoxazole-3-carboxamide, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the propyl group (triplet for the terminal methyl, sextet for the adjacent methylene (B1212753), and a triplet for the methylene attached to the isoxazole (B147169) ring), a singlet for the proton on the isoxazole ring, and two broad singlets for the amide protons.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, including those of the propyl group, the isoxazole ring carbons, and the carbonyl carbon of the amide group.

Attached Proton Test (APT) NMR is a specialized ¹³C NMR experiment that differentiates carbon signals based on the number of attached protons. huji.ac.ilnanalysis.commagritek.comtecmag.com In an APT spectrum, quaternary carbons (C) and methylene (CH₂) groups typically show negative phase signals, while methyl (CH₃) and methine (CH) groups exhibit positive phase signals. nanalysis.commagritek.com This technique is particularly useful for confirming the assignment of carbon signals, especially for distinguishing between the different types of carbons in the propyl group and the isoxazole ring. huji.ac.ilmagritek.com

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | APT Phase |

| CH₃ (propyl) | ~0.9 (triplet) | ~13 | Positive |

| CH₂ (propyl) | ~1.7 (sextet) | ~22 | Negative |

| CH₂ (propyl, attached to ring) | ~2.8 (triplet) | ~28 | Negative |

| CH (isoxazole) | ~6.5 (singlet) | ~100 | Positive |

| C (isoxazole, with propyl) | - | ~175 | Negative |

| C (isoxazole, with amide) | - | ~158 | Negative |

| C=O (amide) | - | ~162 | Negative |

| NH₂ (amide) | ~7.5 and ~8.0 (broad singlets) | - | - |

Note: Predicted chemical shifts are approximate and can vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS/MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. miamioh.edu For this compound, HRMS would provide a highly accurate mass measurement, confirming its molecular formula of C₇H₁₀N₂O₂. Tandem mass spectrometry (HRMS/MS) involves the fragmentation of the molecular ion, providing valuable information about the molecule's structure. miamioh.edu The fragmentation pattern can help to identify the different structural components, such as the propylisoxazole ring and the carboxamide group.

Interactive Data Table: Expected HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₇H₁₁N₂O₂⁺ | 155.0815 |

| [M+Na]⁺ | C₇H₁₀N₂O₂Na⁺ | 177.0634 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. chemicalbook.com Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide carbonyl group, and C=N and C-O stretching vibrations of the isoxazole ring. nih.govchemicalbook.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretching | ~3400 and ~3200 (two bands) |

| Amide (C=O) | Stretching | ~1680 |

| Isoxazole (C=N) | Stretching | ~1600 |

| Isoxazole (C-O) | Stretching | ~1450 |

| Alkyl (C-H) | Stretching | ~2960-2850 |

X-ray Crystallography for Solid-State Structure and Co-crystal Analysis

Furthermore, X-ray crystallography is crucial for the analysis of co-crystals , which are crystalline structures composed of two or more different molecules in a stoichiometric ratio. nih.govnih.gov By co-crystallizing this compound with other molecules, it is possible to study and modify its physicochemical properties. X-ray diffraction analysis of these co-crystals reveals the specific intermolecular interactions, such as hydrogen bonds and π-stacking, that govern their formation and stability. nih.govnih.gov

Micro-electron Diffraction (MicroED)

Micro-electron Diffraction (MicroED) is a relatively new and powerful technique that utilizes an electron beam to determine the structure of extremely small crystals, often in the nanometer to micrometer size range. nih.govwikipedia.orgnih.gov This method is particularly valuable when it is difficult to grow crystals large enough for conventional X-ray diffraction. nih.gov MicroED can provide high-resolution structural information from nanocrystals, making it a valuable tool for the structural elucidation of compounds like this compound, especially when only small quantities of crystalline material are available. nih.govwikipedia.orgnih.govucla.edu The data collection is rapid, allowing for the screening of numerous microcrystals in a short amount of time. mdpi.com

Emerging Research Areas and Future Perspectives for 5 Propylisoxazole 3 Carboxamide

Development of Novel Therapeutic Agents based on the Isoxazole-3-carboxamide (B1603040) Scaffold

The isoxazole-3-carboxamide framework is a cornerstone in the development of new therapeutic agents, demonstrating efficacy across a range of diseases. nih.govnih.gov Researchers are actively exploring its potential by synthesizing and evaluating novel derivatives for various medical conditions. Isoxazole-containing compounds have shown promise in oncology, infectious diseases, and parasitic diseases. nih.gov

One significant area of research is the development of inhibitors for the mitochondrial permeability transition pore (mtPTP), a potential therapeutic target for numerous human pathologies, including certain congenital muscular dystrophies. nih.gov A high-throughput screening identified an isoxazole (B147169) compound, 5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide, as a promising starting point for optimization. nih.gov Subsequent structure-activity relationship (SAR) studies led to the creation of potent diarylisoxazole-3-carboxamides that act as picomolar inhibitors of the mtPTP. nih.gov

The scaffold is also prominent in the discovery of anticancer agents. nih.govkuey.net Derivatives of isoxazole-carboxamide have exhibited potent antiproliferative activities against various cancer cell lines, including melanoma. nih.gov For instance, certain phenyl-isoxazole-carboxamide derivatives have shown promise, and nanotechnology strategies like nano-emulgels are being explored to improve their permeability into cancer cells. nih.gov The anti-inflammatory potential of this scaffold is also well-documented. kuey.netnih.gov A series of isoxazole-3-carboxamide derivatives were synthesized and evaluated as antagonists of the transient receptor potential vanilloid 1 (TRPV1) channel, a key player in pain and inflammation. researchgate.net Optimization of these compounds has led to the development of orally bioavailable agents that are effective in animal models of inflammatory pain. researchgate.net

Furthermore, the isoxazole core is being investigated for its neuroprotective, antiviral, and antimicrobial activities. kuey.net Derivatives have shown potential against neurodegenerative disorders like Alzheimer's and Parkinson's disease. kuey.net In virology, isoxazole-3-carboxamide derivatives have been patented for their use in treating diseases caused by viral infections, such as those from picornaviruses and influenza A. google.com The broad biological activity of this scaffold continues to make it an attractive candidate for drug discovery. nih.gov

| Derivative Class/Compound | Therapeutic Area/Target | Key Research Finding |

| Diaryl-isoxazole-3-carboxamides | Mitochondrial Permeability Transition Pore (mtPTP) Inhibition | Potent, picomolar inhibitors developed, with in vivo efficacy in a zebrafish model of muscular dystrophy. nih.gov |

| Phenyl-isoxazole-carboxamide Derivatives | Anticancer (Melanoma) | Compounds exhibited moderate to potent antiproliferative activities against cancer cell lines. nih.gov |

| Isoxazole-3-carboxamides with Aminocyclohexanol Motif | Anti-inflammatory (TRPV1 Antagonism) | Optimization of a lead series yielded a potent and soluble compound efficacious in a rat model of inflammatory pain. researchgate.net |

| 5-Phenylisoxazole-3-carboxylic Acid Derivatives | Xanthine (B1682287) Oxidase Inhibition | Synthesized compounds showed micromolar to submicromolar inhibitory potency against xanthine oxidase. nih.gov |

| Various Isoxazole-3-carboxamide Derivatives | Antiviral | Patented for potential use against picornavirus (e.g., rhinovirus, enterovirus) and influenza A virus infections. google.com |

Exploration in Agrochemical and Materials Science Applications

Beyond pharmaceuticals, the isoxazole ring system is a recognized structural component in modern agrochemicals. nih.govmdpi.com Heterocyclic compounds containing nitrogen and oxygen are fundamental scaffolds in many herbicides, fungicides, and insecticides. mdpi.com The inherent biological activity of the isoxazole moiety makes it a valuable building block for creating new crop protection agents. Amide-containing heterocycles, in general, are considered versatile components in the design and manufacture of compounds for the agrochemical industry. mdpi.com Research in this area focuses on synthesizing isoxazole-carboxamide derivatives and screening them for specific pesticidal or herbicidal activities, aiming to develop more effective and environmentally benign solutions.

In the field of materials science, isoxazole derivatives are also gaining attention. kuey.net The unique chemical properties of the isoxazole ring, including its aromaticity and the reactivity endowed by the weak N-O bond, make it a useful component in the design of novel functional materials. nih.gov Research efforts are directed towards incorporating the isoxazole-3-carboxamide structure into polymers or other materials to harness its specific electronic or physical properties. The goal is to create materials with tailored characteristics for a variety of advanced applications.

Combinatorial Chemistry and Library Design for Derivative Discovery

The systematic exploration of the chemical space around the isoxazole-3-carboxamide scaffold is a powerful strategy for discovering novel compounds with enhanced activity and optimized properties. Combinatorial chemistry and library design are central to this effort. nih.govnih.gov By creating large, diverse collections of related molecules, researchers can efficiently map the structure-activity relationships (SAR) that govern a compound's biological effects. nih.gov

This approach typically involves a common core structure, such as 5-propylisoxazole-3-carboxylic acid, which is then reacted with a wide array of different amines to generate a library of carboxamide derivatives. researchgate.netresearchgate.net For example, research on mtPTP inhibitors involved constructing a series of diarylisoxazole-3-carboxamides to identify analogues with the highest potency. nih.gov Similarly, a series of phenyl-isoxazole-carboxamide derivatives were synthesized to screen for anticancer properties. nih.gov

The synthesis of these libraries often employs robust and high-throughput chemical reactions. The final amide bond formation is commonly achieved by first converting the isoxazole-carboxylic acid to a more reactive intermediate, like an acid chloride, and then condensing it with various amines. researchgate.netresearchgate.net The resulting libraries of compounds are then subjected to biological screening, and the data is used to guide the design of the next generation of derivatives, progressively refining the structure to achieve the desired therapeutic or functional profile. This iterative process of design, synthesis, and testing is a hallmark of modern drug and materials discovery. rsc.org

Application in Chemical Biology as Research Tools

Chemical biology utilizes small molecules to study and manipulate biological systems, and compounds based on the isoxazole-3-carboxamide scaffold serve as valuable research tools in this field. nih.govchemscene.com By interacting with specific biological targets like enzymes or receptors, these molecules can function as probes to elucidate complex cellular processes. nih.gov